1-Acetyl-1,3-dioxolan-1-ium
Description
Properties
CAS No. |
163401-26-1 |
|---|---|
Molecular Formula |
C5H9O3+ |
Molecular Weight |
117.12 g/mol |
IUPAC Name |
1-(1,3-dioxolan-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C5H9O3/c1-5(6)8-3-2-7-4-8/h2-4H2,1H3/q+1 |
InChI Key |
FHCTYBDJPIWMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O+]1CCOC1 |
Origin of Product |
United States |
Methodologies for the Generation and Characterization of 1 Acetyl 1,3 Dioxolan 1 Ium
Spectroscopic Elucidation of 1-Acetyl-1,3-dioxolan-1-ium Structure
Given the often transient and reactive nature of the this compound ion, its structural confirmation relies heavily on advanced spectroscopic techniques, primarily infrared (IR) ion spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Infrared ion spectroscopy (IRIS), often performed in the gas phase using tandem mass spectrometry, is exceptionally well-suited for distinguishing dioxolanium ions from their isomeric oxocarbenium ions. acs.orgru.nl The formation of the bicyclic dioxolanium ion from a precursor with an acetyl group results in a highly characteristic IR spectrum. The key diagnostic feature is the disappearance of the carbonyl (C=O) stretch of the participating acetyl group (typically found near 1700-1800 cm⁻¹) and the appearance of new, distinct bands corresponding to the O–C⁺–O and C⁺–CH₃ stretching modes of the dioxolanium ring. nih.govacs.org These bands typically appear at lower wavenumbers, around 1540-1550 cm⁻¹ and 1495-1500 cm⁻¹, respectively. nih.govacs.orgresearchgate.netresearchgate.net
Table 2: Diagnostic IR Stretching Frequencies for Dioxolanium Ion Identification
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference(s) |
|---|---|---|---|
| Oxocarbenium C=O⁺ Stretch | ~1609 | Absent in dioxolanium ion | acs.org |
| Acetyl Ester C=O Stretch | 1700–1800 | Absent for participating acetyl group | acs.org, researchgate.net |
| Dioxolanium O–C⁺–O Stretch | ~1540–1550 | Characteristic of dioxolanium ring formation | nih.gov, acs.org, researchgate.net |
| Dioxolanium C⁺–CH₃ Stretch/Bend | ~1495–1500 | Characteristic of dioxolanium ring formation | nih.gov, acs.org, researchgate.net |
Table 3: Representative ¹³C NMR Chemical Shifts for 1,3-Dioxolane (B20135) and Related Structures
| Compound/Moiety | Carbon Atom | Approximate Chemical Shift (δ, ppm) | Reference(s) |
|---|---|---|---|
| 1,3-Dioxolane | O-CH-O | ~103.7 | mdpi.com |
| 1,3-Dioxolane | O-CH₂-CH₂-O | ~65.2 | mdpi.com |
| Phenylene bis(1,3-dioxolanium) dication | Ar-C⁺ | >160 (highly deshielded) | acs.org |
| Cyclic Oxonium Salts | Charged α-carbon | Downfield shift compared to neutral ether | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful tool for the in-situ characterization of reactive intermediates. For this compound and related species, various NMR techniques are employed to obtain structural and kinetic information.
The high reactivity of glycosyl cations, including dioxolanium ions, often prevents their characterization at ambient temperatures due to their short lifetimes and rapid equilibration with other species. ru.nlacs.org Low-temperature NMR spectroscopy is therefore crucial for stabilizing these intermediates, allowing for their direct observation and structural analysis. ru.nlacs.org By significantly slowing down reaction rates and exchange processes, it becomes possible to acquire detailed NMR spectra of these otherwise elusive compounds. acs.org In many glycosylation reactions, which proceed through a continuum of S\textsubscript{N}1 and S\textsubscript{N}2 pathways, intermediates like glycosyl triflates can be characterized using low-temperature NMR. ru.nlacs.org
The ¹³C NMR chemical shifts of the dioxolane ring carbons are highly sensitive to the stereochemistry and substitution pattern of the molecule. univ-lemans.fr This sensitivity allows for the confident assignment of relative stereochemistry in 1,3-diols and their derivatives. univ-lemans.fr For instance, a notable difference in the chemical shift of C-4 of the 1,3-dioxolane ring can be used to distinguish between cis and trans isomers. researchgate.net Generally, carbons bonded to electronegative atoms like oxygen exhibit larger chemical shifts. libretexts.org The analysis of these shifts, often aided by computational calculations, provides valuable information about the electronic environment and conformation of the ring.
Table 1: Representative ¹³C NMR Chemical Shifts for Dioxolane-Related Structures
| Carbon Environment | Typical Chemical Shift (ppm) |
| C=O (in ketones) | 205 - 220 |
| C=O (in aldehydes) | 190 - 200 |
| C=O (in acids and esters) | 170 - 185 |
| C in aromatic rings | 125 - 150 |
| C=C (in alkenes) | 115 - 140 |
| RCH₂OH | 50 - 65 |
| RCH₂Cl | 40 - 45 |
| RCH₂NH₂ | 37 - 45 |
| R₃CH | 25 - 35 |
| CH₃CO- | 20 - 30 |
| R₂CH₂ | 16 - 25 |
| RCH₃ | 10 - 15 |
This table presents typical chemical shift ranges for various carbon environments relevant to the analysis of substituted dioxolanes. The exact shift for this compound would depend on its specific electronic structure. libretexts.org
For studying the dynamic exchange between different species in equilibrium, such as the interconversion of a glycosyl triflate and a dioxanium ion, advanced NMR techniques like Exchange Spectroscopy (EXSY) and Chemical Exchange Saturation Transfer (CEST) are indispensable. nih.govnih.gov
EXSY (Exchange Spectroscopy): This two-dimensional NMR technique is used to identify and quantify chemical exchange processes. nih.gov For instance, ¹⁹F EXSY NMR can monitor the dissociation of a triflate anion from a glycosyl triflate, providing insights into the reaction mechanism and the stability of the intermediate. nih.govacs.org While ¹H EXSY can monitor the interconversion of different isomers, its application is often limited to cases where both species are present in detectable concentrations. nih.gov
CEST (Chemical Exchange Saturation Transfer): CEST is particularly useful for detecting low-population, highly reactive intermediates that are in exchange with a more abundant species. nih.govnih.gov By selectively saturating the NMR signal of the minor species, a detectable decrease in the signal intensity of the major species can be observed, thus confirming the presence of the elusive intermediate and allowing for the determination of exchange kinetics. nih.govnih.govacs.org ¹³C and ¹H CEST have been successfully employed to detect low-population dioxanium ions and β-glycosyl triflates. nih.govacs.org
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. spectroscopyonline.com In the context of this compound, IR spectroscopy can confirm the formation of the bicyclic dioxolanium ion. The disappearance of the anomeric carbonylonium C=O⁺ stretch and the appearance of characteristic O−C⁺−O and C⁺−CH₃ stretching modes are indicative of the formation of the dioxolanium ring structure. ru.nl The region of the IR spectrum between 1200 and 700 cm⁻¹, known as the fingerprint region, contains a multitude of bands corresponding to various vibrations, including C-O and C-C single bond stretches, which can provide a unique "fingerprint" for the molecule. libretexts.org
Table 2: General IR Absorption Ranges for Relevant Functional Groups
| Functional Class | Assignment | Range (cm⁻¹) |
| Alkanes | C-H stretch | 2850-3000 |
| Alkenes | C=C stretch | 1680-1640 |
| =C-H stretch | 3100-3000 | |
| Aromatic Compounds | C-H stretch | 3100-3000 |
| C-C stretch (in-ring) | 1600-1585 & 1500-1400 | |
| Carbonyls (general) | C=O stretch | ~1700 |
This table provides a general overview of IR absorption frequencies. Specific values for this compound would be influenced by its cationic nature and bicyclic structure. libretexts.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental technique for studying gas-phase ions. In the context of reactive intermediates, it allows for their generation and characterization in the absence of solvent and counterions. ru.nl While MS alone provides limited structural information, tandem mass spectrometry (MS/MS) techniques are employed to gain deeper structural insights. ru.nl
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions in the gas phase. wikipedia.org In a typical CID experiment, ions of a specific mass-to-charge ratio are selected, accelerated to increase their kinetic energy, and then collided with neutral gas molecules (e.g., argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, leading to the fragmentation of the precursor ion. wikipedia.org The resulting fragment ions are then analyzed to deduce the structure of the original ion. wikipedia.org
Low-energy CID of acetylcholine (B1216132), a related compound, has been shown to preferentially form a five-membered ring product, the 2-methyl-1,3-dioxolan-2-ylium cation, through a neighboring group participation mechanism. nih.gov The fragmentation patterns obtained from CID experiments are highly dependent on the structure of the ion and the collision energy. wvu.edu By analyzing the fragmentation pathways, it is possible to differentiate between isomers and elucidate the connectivity of atoms within the ion. nih.gov
Tandem Mass Spectrometry (MSn) for Product Ion Characterization
Tandem mass spectrometry (MSn) stands as a powerful analytical technique for the structural elucidation of ions in the gas phase. In the context of this compound, MSn experiments, particularly using collision-induced dissociation (CID), provide critical insights into its intrinsic stability and fragmentation pathways. These experiments involve the mass selection of the precursor ion followed by its activation through collisions with an inert gas, leading to the formation of characteristic product ions.
The fragmentation of cyclic acetals and related dioxolanium ions under tandem mass spectrometry conditions has been a subject of study, particularly in the realm of carbohydrate chemistry where analogous dioxolenium ions are common reactive intermediates. acs.orgresearchgate.netacs.org The principles derived from these studies can be applied to predict the behavior of this compound. When subjected to low-energy CID, cyclic ionic acetals often dissociate to regenerate the precursor acylium ion. acs.org
For this compound, the primary fragmentation pathway observed in MS² experiments is the neutral loss of ethylene (B1197577) oxide (C₂H₄O), leading to the reformation of the highly stable acetylium ion (CH₃CO⁺). This process is a characteristic feature of the dissociation of such cyclic ionic acetals. acs.org Further fragmentation (MS³) of the resulting acetylium ion is generally not observed under typical low-energy CID conditions due to its inherent stability.
The proposed fragmentation pathway is detailed in the table below. The analysis of the product ions allows for the unambiguous confirmation of the precursor ion's structure, as the observed fragments are directly correlated to its constituent parts. The generation of the acetylium ion, in particular, is a strong indicator of the acetyl group's presence and its linkage to the dioxolane ring through an oxonium ion.
| Precursor Ion (m/z) | Proposed Product Ion | Proposed Neutral Loss | Product Ion (m/z) | Notes |
|---|---|---|---|---|
| 117.05 | Acetylium ion | Ethylene oxide (C₂H₄O) | 43.02 | Dominant fragment resulting from the cleavage of the dioxolane ring. |
The characterization of product ions through MSn is not only qualitative but can also provide semi-quantitative information about the relative stability of different bonds within the ion. The prevalence of the acetylium ion as the major product ion underscores the lability of the C-O bonds within the dioxolane ring of the this compound cation compared to the C-C and C=O bonds of the acetyl group.
| Ion Name | Structure | m/z (monoisotopic) | Role in MSn |
|---|---|---|---|
| This compound | [C₅H₇O₃]⁺ | 117.05 | Precursor Ion (MS¹) |
| Acetylium ion | [CH₃CO]⁺ | 43.02 | Product Ion (MS²) |
Computational and Theoretical Investigations of 1 Acetyl 1,3 Dioxolan 1 Ium
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of reactive intermediates like the 1-acetyl-1,3-dioxolan-1-ium cation. These computational methods provide detailed insights into the molecule's geometry, electronic structure, and spectroscopic characteristics, which are often challenging to determine experimentally due to the ion's transient nature.
Density Functional Theory (DFT) has become a principal tool for investigating the properties of dioxolanylium ions. nih.govherts.ac.uk DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to optimize molecular geometries and calculate electronic structures. nih.govacs.org For instance, DFT calculations were instrumental in a study assessing competing mechanisms for the loss of trimethylamine (B31210) from acetylcholine (B1216132), where a neighboring group attack forms the 2-methyl-1,3-dioxolan-2-ylium cation as a key intermediate. nih.gov This pathway was identified as the most kinetically favorable, with a calculated transition-state energy barrier of 37.7 kcal mol⁻¹ at the MP2/6-311++G(2d,p)//B3-LYP/6-31+G(d,p) level of theory. nih.gov
DFT calculations are also crucial for understanding the stability of related dioxolanylium and dioxanium ions formed during glycosylation reactions. acs.orgnih.govnih.gov These studies often involve geometry optimizations and energy calculations to compare the stability of different bridged-ion structures, which can influence reaction outcomes. nih.gov The choice of basis sets, such as 6-31G* or 6-31+G*, is critical for obtaining accurate results. acs.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on charge distribution and orbital interactions within the molecule. acs.org
Table 1: Representative DFT Functionals and Basis Sets Used in Acylium Ion Studies
| Functional | Basis Set | Application |
| B3LYP | 6-31+G(d,p) | Investigating reaction mechanisms involving dioxolanylium ion formation. nih.gov |
| B3LYP | 6-311++G(d,p) | Calculating NMR chemical shifts and coupling constants. researchgate.net |
| B3PW91 | 6-311++G(df,p) | Conformational analysis and determination of molecular properties. researchgate.net |
| MP2 | 6-311++G(2d,p) | High-accuracy energy calculations for transition states. nih.gov |
This table is for illustrative purposes and represents a selection of methods found in the literature.
For higher accuracy, particularly in energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are utilized. nih.gov While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing the energetics of reaction pathways and the relative stabilities of isomers.
In the study of acetylcholine dissociation, single-point energy calculations using the MP2/6-311++G(2d,p) level of theory were performed on geometries optimized with DFT (B3-LYP/6-31+G(d,p)) to refine the energy profile of the reaction leading to the 2-methyl-1,3-dioxolan-2-ylium cation. nih.gov This hierarchical approach balances computational cost and accuracy. Ab initio methods are also employed to study stereoelectronic effects on the conformational properties of related heterocyclic systems like 1,3-dioxane (B1201747). researchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.mafaccts.de This method, typically used in conjunction with DFT (e.g., GIAO/B3LYP), allows for the prediction of ¹H and ¹³C NMR spectra. imist.ma These theoretical predictions are invaluable for validating proposed structures of transient species like the this compound ion, which are difficult to characterize by experimental NMR directly.
The accuracy of GIAO calculations depends on the level of theory and the basis set used. imist.ma For example, studies have shown that the GIAO/B3PW91/6-311++G(d,p) level provides good correlation between calculated and experimental ¹H-NMR chemical shifts. unn.edu.ng The theoretical chemical shifts (δ_calc) are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), using the equation: δ_calc = σ_ref - σ_calc, where σ_ref and σ_calc are the isotropic shielding tensors of the reference and the calculated nucleus, respectively. imist.ma
In a detailed analysis of substituted 2-methyl-1,3-dioxolan-2-ylium ions, the ¹³C NMR chemical shift for the C2 carbon was reported to be at δ 191.8 in deuterioacetonitrile, providing a key experimental benchmark for theoretical predictions. nih.gov Computational studies have also been used to investigate the influence of solvent effects on NMR chemical shifts, often employing models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). unn.edu.ng
Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for the Dioxolanylium Cation Carbon
| Compound | Solvent | Experimental δ (ppm) | Theoretical Method | Notes |
| 2-methyl-1,3-dioxolan-2-ylium ion | CD₃CN | 191.8 | Not specified | The solid-state structure shows a planar dioxolanylium ring. nih.gov |
| Generic Dioxolanylium Ion | In silico (Gas Phase) | N/A | GIAO/DFT | Theoretical predictions are crucial for assigning spectra to transient species. imist.mafaccts.de |
This table highlights the synergy between experimental data and theoretical calculations.
Conformational Analysis and Energetics
The conformation of the 1,3-dioxolane (B20135) ring and the energetics of the cation play a crucial role in its stability and reactivity. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformations.
The five-membered 1,3-dioxolane ring is not planar and exists in various puckered conformations to alleviate torsional and angle strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. For the this compound cation, the dioxolanylium ring itself is often found to be planar in the solid state. nih.gov This planarity, however, introduces eclipsed C-H bonds, which contributes to intramolecular strain. nih.gov
Computational conformational analysis, using methods like DFT or even molecular mechanics, can map the potential energy surface to determine the barriers to interconversion between different conformers. researchgate.net For related glycosylation intermediates, conformational changes are critical for the formation of dioxanium ions, where unfavorable flagpole interactions can significantly influence the reaction pathway. acs.org
Theoretical calculations are pivotal in determining the relative stabilities of the this compound ion compared to its isomers or related cyclic ions. For instance, experimental and computational studies have investigated the equilibrium between five-membered dioxolanylium ions and their six-membered dioxanylium counterparts. nih.gov These studies concluded that the five-membered dioxolanylium rings are generally more stable than the corresponding six-membered dioxanylium rings. nih.gov
In the context of glycosylation reactions, DFT calculations have been used to compare the energies of oxocarbenium ions versus bridged dioxolanium or dioxanium ions. acs.org For a mannuronic acid derivative, the C-3 dioxanium ion was found to be significantly lower in energy than the corresponding oxocarbenium ion, indicating its role as a key intermediate. acs.org Similarly, quantum chemical calculations have shown that five-membered-ring halonium ions can be 11 to 27 kcal/mol more stable than their three-membered-ring or open-ion counterparts. acs.org This highlights the thermodynamic preference for the formation of five-membered rings in many cationic cyclization reactions.
Potential Energy Surface Mapping
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.org For a polyatomic system like this compound, the PES is a high-dimensional surface that maps the energetic landscape of all possible atomic arrangements. libretexts.orgmdpi.com Mapping this surface is crucial for identifying stable isomers (local minima), transition states (saddle points), and the pathways that connect them. arxiv.org
Computational chemists employ various techniques to explore the PES. rsc.orgrsc.orgmdpi.com These often begin with geometry optimizations to locate stationary points. For a species like the this compound cation, this would involve finding the most stable conformations of the five-membered dioxolane ring and the orientation of the acetyl group. For instance, studies on related glycosyl dioxolenium ions have used Density Functional Theory (DFT) to map conformational energy landscapes, revealing the relative stabilities of different ring conformations and rotamers of acyl groups. researchgate.net
The exploration of a PES can reveal multiple minima corresponding to different conformers. For the this compound ion, these could include envelope and twist conformations of the dioxolane ring. The relative energies of these conformers, as determined by high-level ab initio calculations, dictate their population at a given temperature. mdpi.com
Table 1: Illustrative Conformational Energies of a Dioxolanium-type Ion
| Conformer | Method | Relative Energy (kcal/mol) |
| Envelope | DFT (B3LYP/6-31G) | 0.00 |
| Twist | DFT (B3LYP/6-31G) | 1.5 |
| Envelope | MP2/aug-cc-pVTZ | 0.00 |
| Twist | MP2/aug-cc-pVTZ | 1.2 |
Theoretical Modeling of Reaction Pathways and Transition States
Understanding the chemical behavior of this compound requires moving beyond the study of its stable conformations to the investigation of its reactions, such as hydrolysis or reaction with a nucleophile. This is achieved by modeling the entire reaction pathway, with a particular focus on the transition state. arxiv.org
A transition state (TS) represents the highest energy point along the lowest energy path between reactants and products (the reaction coordinate). faccts.de Its geometry is a saddle point on the PES, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. fiveable.me
For a reaction involving the this compound ion, for example, its reaction with a water molecule (hydrolysis), the transition state would feature a partially formed bond between the water oxygen and the electrophilic carbon of the cation, and a partial elongation of the carbon-oxygen bonds within the ring. Computational methods like DFT are used to locate and optimize the geometry of this fleeting structure. researchgate.net The geometric parameters of the TS, such as key bond lengths and angles, provide a snapshot of the bond-forming and bond-breaking processes. beilstein-journals.orgelifesciences.org
Table 2: Hypothetical Transition State Geometries for the Hydrolysis of a Dioxolanium Cation
| Parameter | Reactant (Cation) | Transition State | Product (Hemiacetal) |
| C-O (ring) bond length (Å) | 1.45 | 1.55 | 1.42 (ester), 1.40 (ether) |
| C-O (nucleophile) bond length (Å) | N/A | 2.10 | 1.43 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
Note: This table presents hypothetical data to illustrate the changes in geometry during a reaction, based on general principles of transition state theory.
The reaction coordinate is the path of minimum energy connecting reactants to products via the transition state. libretexts.orgsmu.edu Analyzing this path, often through Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the desired reactants and products. fiveable.menih.gov
The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). nih.gov This barrier is a critical determinant of the reaction rate. Computational methods can provide accurate estimates of these barriers, allowing for the comparison of different potential reaction pathways. For instance, in related systems, computational studies have been used to determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism by comparing the energy barriers of the respective pathways. umich.edumpg.de
Reactions involving ions like this compound are highly sensitive to the solvent environment. pitt.eduacs.org Computational models must account for solvent effects to provide realistic results. umich.edu Two main approaches are used: implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged species like the dioxolanium ion and its transition states. pitt.edu
Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.gov This method is computationally more demanding but allows for the modeling of specific hydrogen bonds and other direct interactions between the solute and the solvent molecules. pitt.edunih.gov For reactions where specific solvent molecules play a role in the mechanism, such as proton transfer, an explicit model is often necessary for an accurate description. nih.gov In many advanced studies, a hybrid approach is used, where a few explicit solvent molecules are treated in the region of interest, and the bulk solvent is represented by an implicit model. pitt.edu
Reactivity and Reaction Mechanisms Involving 1 Acetyl 1,3 Dioxolan 1 Ium
Role as a Reactive Intermediate
The 1-acetyl-1,3-dioxolan-1-ium cation is a classic example of a reactive intermediate, a species that is formed during a chemical reaction but is not the final product. Its existence is often fleeting, but its formation is crucial in directing the course and stereochemical outcome of many complex reactions. acs.orgnih.gov
The this compound ion and related dioxolanium intermediates are characterized by their high reactivity and consequently short lifetimes. nih.gov This transient nature makes their direct observation and characterization challenging. acs.orgnih.gov Their low abundance at any given moment during a reaction means they often exist in a rapid equilibrium with more stable, observable species, such as glycosyl triflates. nih.govru.nl
Advanced spectroscopic techniques, such as exchange NMR spectroscopy (EXSY and CEST), have been instrumental in providing evidence for the existence of these elusive intermediates. acs.orgnih.gov For instance, ¹³C CEST NMR experiments have been used to detect the presence of highly reactive dioxanium ions in solution by observing their chemical exchange with the carbonyl carbon of the parent acetyl group. acs.org Although these exchange studies can confirm their presence and probe their kinetics, direct characterization through standard 1D or 2D NMR is often not possible due to their low concentration and rapid equilibration. acs.orgnih.gov The equilibrium between different cyclic ion structures, such as five-membered dioxolanylium and six-membered dioxanylium rings, has been studied, with the five-membered ring often being the favored and sometimes the only observable form. nih.gov
The formation of a 1,3-dioxolan-1-ium ring as an intermediate is a key mechanistic feature in many organic syntheses, particularly in controlling stereoselectivity. A prominent example is the neighboring group participation (NGP) of a C-2 acetyl group in glycosylation reactions. acs.orgnih.gov Upon activation of a glycosyl donor, the acetyl group can attack the anomeric center, forming a bicyclic cis-fused dioxolanium ion. acs.orgnih.gov This intermediate then shields one face of the molecule, directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, leading stereospecifically to the formation of 1,2-trans-glycosides. acs.orgnih.gov
The concept of dioxolane intermediates extends beyond glycosylation. Chiral 1,3-dioxolane (B20135) moieties are used as building blocks and control elements in the asymmetric synthesis of complex molecules like β-lactams (2-azetidinones). mdpi.com They also serve as temporary protecting groups for vicinal diols, which can be cleaved under specific pH conditions to achieve selective esterification. cdnsciencepub.com The reaction of acetals with diols to form these dioxolane rings is a fundamental transformation in synthetic chemistry. cdnsciencepub.com
Table 1: Examples of Transformations Involving 1,3-Dioxolane Intermediates
| Precursor Type | Transformation | Intermediate | Outcome/Product | Citations |
|---|---|---|---|---|
| Glycosyl donor with C-2 acetyl group | Glycosylation | Bicyclic dioxolanium ion | Stereospecific formation of 1,2-trans-glycosides | acs.orgnih.govnih.gov |
| Vicinal cis-diol | Protection/Selective esterification | 1,3-dioxolane acetal (B89532) | Selective acylation of a primary hydroxyl group | cdnsciencepub.com |
| Chiral aldehyde with a dioxolane moiety | Staudinger cycloaddition | Imine intermediate | Enantiopure cis-β-lactams | mdpi.com |
| Dienes with chiral 1,3-dioxolane group | Diels-Alder reaction | Cycloadduct | Enantiopure tricyclic oxygen compounds | acs.org |
Nucleophilic Attack and Ring-Opening Reactions
The core reactivity of the this compound ion is defined by its susceptibility to nucleophilic attack. This attack relieves the ring strain and neutralizes the positive charge on the oxygen atom, culminating in the cleavage of a C-O bond and the opening of the dioxolane ring.
The this compound cation readily reacts with a range of nucleophiles, including protic species and halides. In mildly acidic aqueous solutions (e.g., pH 4-5), the dioxolane ring undergoes cleavage, a process that can be directed to yield specific ester products. cdnsciencepub.com This hydrolysis proceeds via nucleophilic attack by water.
Halide ions and other weak nucleophiles also participate in ring-opening reactions. cdnsciencepub.commagtech.com.cn For instance, reagents like iodosilane (B88989) can effectively open the dioxolane ring. nih.gov In glycosylation chemistry, the triflate anion (-OTf), a weak nucleophile, can attack the dioxanium ion intermediate. acs.org The regioselectivity of this attack is governed by electronic and steric factors within the substrate.
The ring-opening of unsymmetrical dioxolanylium ions by nucleophiles follows well-established principles of reactivity, often involving a choice between attacking two different electrophilic carbon atoms of the ring. The outcome is typically dictated by a balance between steric and electronic effects. magtech.com.cnresearchgate.net
Electronic Control : In the presence of an acid or when the cation is stable, the positive charge is better supported at the more substituted carbon atom (tertiary > secondary). Weak nucleophiles will preferentially attack this more electrophilic, electronically favored position. magtech.com.cn
Steric Control : Strong, bulky nucleophiles are more sensitive to steric hindrance. They tend to attack the less substituted, more sterically accessible carbon atom of the ring, following an Sₙ2-type mechanism. magtech.com.cnresearchgate.net
These principles are fundamental to predicting the products of ring-opening reactions involving not just dioxolanes but also other cyclic electrophiles like epoxides and aziridines. magtech.com.cnlondonmet.ac.uk
In systems where the dioxolenium ring is fused to a conformationally restricted framework, such as an anchored cyclohexane (B81311) ring, the stereochemical course of the cleavage is also highly specific. Studies have shown that bimolecular nucleophilic opening strongly favors a diaxial pathway over a diequatorial one. cdnsciencepub.com This preference is attributed to differences in the angle strain experienced in the respective transition states, providing a predictable model for the stereochemical outcome. cdnsciencepub.com The diastereoselective ring-opening of related heterocyclic systems to form dioxolanes as a single diastereomer further underscores the high level of stereochemical control achievable in these reactions. researchgate.net
Table 2: Stereochemical Control in Dioxolanylium Ring-Opening
| Reaction Context | Intermediate Structure | Nucleophilic Attack Pathway | Stereochemical Outcome | Citations |
|---|---|---|---|---|
| Glycosylation (C-2 NGP) | cis-fused bicyclic dioxolanium ion | Attack opposite to the ring | 1,2-trans product (inversion) | acs.orgnih.gov |
| Fused to anchored cyclohexane | Dioxolenium ion | Favors diaxial approach | Diaxial ring-opened product | cdnsciencepub.com |
| Hydrolysis at pH 4-5 | Acyl oxonium ion | Sequential cleavage | Selective ester formation | cdnsciencepub.com |
Neighboring Group Participation (NGP) Phenomena
Neighboring group participation (NGP) is a well-established concept in organic chemistry where a nearby functional group influences the rate and stereochemistry of a reaction. In the context of this compound and related species, the participation of an acyloxy group is of paramount importance.
The participation of an acyloxy group, such as an acetyl or benzoyl group, at a position adjacent to a reactive center can lead to the formation of a cyclic oxonium ion, specifically a dioxolenium or acetoxonium ion. nih.govbeilstein-journals.org This phenomenon, known as anchimeric assistance, is particularly significant in carbohydrate chemistry. nih.gov For instance, the C-2 acetyl group in a glycosyl donor can participate in the displacement of a leaving group at the anomeric center (C-1), resulting in the formation of a bicyclic C-1,C-2 dioxolenium ion intermediate. researchgate.netru.nl This participation effectively blocks one face of the molecule, leading to a high degree of stereocontrol in subsequent nucleophilic attacks. researchgate.net
Similarly, long-range participation (LRP) from acyloxy groups at other positions, such as C-3, C-4, or C-6, can also influence the reactivity and stereochemical outcome of reactions. researchgate.netd-nb.inforesearchgate.net For example, an equatorial C-3 acetyl group in gluco-, manno-, and galactopyranosides has been shown to favorably participate in the formation of C-1,C-3 dioxolenium ions. d-nb.info The stability of these cyclic ions is a key factor, with five-membered dioxolanylium rings generally being more stable than their six-membered dioxanylium counterparts. nih.gov
The formation of these cyclic oxonium ions has been studied using various techniques, including infrared ion spectroscopy (IRIS) and DFT computations, which have provided detailed structural information and confirmed their existence as reactive intermediates. researchgate.netd-nb.inforesearchgate.net
Fused acetoxonium ions are key intermediates that arise from neighboring group participation of an acyloxy group. Their formation is well-documented in carbohydrate chemistry, where a 1,2-trans-per-O-acetyl glycopyranose or its corresponding halide anomerizes more rapidly than the cis-isomer due to anchimeric assistance from the trans-ester group. nih.gov This leads to the formation of a cis-fused dioxalenium ion. nih.gov
The formation of fused acetoxonium ions can be achieved using various reagents. For example, treating acetochloroglucose with antimony pentachloride (SbCl5) in tetrachloromethane can lead to the precipitation of the acetoxonium ion in high yield. nih.govresearchgate.net Similarly, trans-1,2-diacetoxy systems can be converted to 1,3-dioxolan-2-ylium rings trans-fused to six-membered rings using trifluoromethanesulfonic acid. nih.gov
The reactivity of these fused acetoxonium ions is central to their role in synthesis. They are susceptible to nucleophilic attack, which typically occurs with inversion of configuration at the carbon atom of the original leaving group. This is the basis for the stereoselective formation of 1,2-trans-glycosides. researchgate.net The trapping of these dioxalenium ions by various nucleophiles is a classic reaction in carbohydrate chemistry, often leading to the formation of orthoesters in high yield, particularly when the reaction is conducted in the presence of a non-nucleophilic base. nih.gov The hydrolysis of dioxolenium ions fused to anchored six-membered rings shows remarkable stereoselectivity, yielding almost exclusively the hydroxyester with an axial ester group. cdnsciencepub.com
Neighboring group participation by an acyloxy group at the C-2 position is a cornerstone of stereoselective glycosylation, reliably leading to the formation of 1,2-trans glycosidic bonds. beilstein-journals.orgresearchgate.netru.nl The formation of the bicyclic C-1,C-2 dioxolenium ion intermediate shields the α-face of the glycosyl donor, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the β-face, resulting in the 1,2-trans product. beilstein-journals.orgresearchgate.net
Long-range participation (LRP) by acyl groups at distal positions (C-3, C-4, C-6) can also steer the stereoselectivity of glycosylation reactions, potentially enabling the synthesis of 1,2-cis linkages. researchgate.netru.nld-nb.info The effectiveness of LRP depends on the position and orientation of the participating acyl group. For instance, participation of a C-3 acetyl group is favorable, while the effect of a C-4 acetyl group is more moderate, and C-6 acyl groups generally show no evidence of LRP. researchgate.net The stereochemical outcome can be influenced by a competition between the formation of a bridged dioxolenium ion and a more traditional oxocarbenium ion intermediate. d-nb.info
The choice of protecting groups is also critical. The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, for example, has been shown to enhance stereodirecting effects through the formation of a highly stabilized dioxolenium ion. ru.nl
Table 1: Influence of Neighboring Group Participation on Glycosylation Stereoselectivity
| Participating Group | Position | Intermediate | Predominant Product |
| Acetyl | C-2 | C-1,C-2 Dioxolenium Ion | 1,2-trans-glycoside |
| Acetyl | C-3 (equatorial) | C-1,C-3 Dioxolenium Ion | Influences α/β ratio |
| DMNPA | C-3, C-4, C-6 | Stabilized Dioxolenium Ion | Enhanced stereoselectivity |
Transacetalization Reactions
Transacetalization is a reaction involving the transfer of an acetal or ketal group from one molecule to another. In the gas phase, this reaction can occur between acylium ions and cyclic acetals like 1,3-dioxolane derivatives.
Gas-phase transacetalization reactions involving acylium ions and 1,3-dioxolane derivatives have been studied extensively using mass spectrometry techniques. psu.eduresearchgate.netacs.org The reaction proceeds through the formation of a cyclic ionic ketal. psu.edu For instance, the reaction of an acylium ion (R-C≡O⁺) with 1,3-dioxolane can lead to the formation of a 1,3-dioxolan-2-ylium ion derivative.
The mechanism is thought to involve the formation of an initial ion-molecule complex, followed by an irreversible transacetalization step to yield the cyclic ionic acetal product. acs.org These reactions can be performed under various conditions, including in-source ion-molecule reactions in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometers. researchgate.netacs.org Under atmospheric pressure conditions, intact adducts of the acylium ion and the neutral acetal can be observed, which are likely stabilized by collisions with a buffer gas. researchgate.net
A notable characteristic of the resulting cyclic ionic ketals is that under low-energy collision-induced dissociation (CID), they predominantly dissociate to regenerate the original reactant acylium ion. psu.eduacs.org
The reactivity of different acylium ions in gas-phase transacetalization reactions with cyclic acetals like 1,3-dioxolane and 1,3-dioxane (B1201747) has been compared through competitive experiments. psu.eduresearchgate.net The reactivity trend observed with 1,3-dioxane is similar to that seen with 2-methyl-1,3-dioxolane. psu.edu
Studies have also compared the transacetalization reactivity of different cyclic acetals. For example, the highly reactive (CH₃)₂N-C≡O⁺ ion has been used to compare the reactivity of 1,3-dioxolane and 1,3-dioxane in the gas phase. psu.edu
Furthermore, the reactivity of acylium ions has been contrasted with that of structurally related sulfinyl cations (R-S≡O⁺). While acylium ions generally undergo extensive transacetalization with 1,3-dioxane, the reactivity of sulfinyl cations is more varied. psu.eduresearchgate.net Some sulfinyl cations react moderately or extensively through transacetalization, while others primarily undergo proton transfer or hydride abstraction, or form stable adducts. psu.eduresearchgate.net
Polymerization Initiation Chemistry
This compound is a potential initiator for cationic polymerization, a process that relies on the generation of a carbocationic active center to propagate the polymerization chain. nih.gov
The cationic polymerization of vinyl ethers is a chain-growth process initiated by the formation of a carbenium ion, which is then attacked by the electron-rich double bond of a vinyl ether monomer. nih.gov While specific studies on this compound as an initiator are not prevalent, its mechanism can be inferred from the general principles of cationic polymerization. The initiation step would involve the attack of the vinyl ether monomer on the electrophilic carbon of the dioxolanium ring. This would lead to the ring opening of the this compound and the formation of a new carbocationic species that can then propagate by adding more vinyl ether monomers.
The effectiveness of such an initiation would depend on the stability of the this compound cation and its ability to generate a propagating species at a rate comparable to or faster than propagation. d-nb.info In many controlled cationic polymerizations of vinyl ethers, initiating systems often involve a protonic acid or a Lewis acid to generate the initial carbocation. acs.orgrsc.orgresearchgate.net For instance, systems using CF3SO3H in combination with tetraalkylammonium halides have been shown to generate a vinyl ether-hydrogen halide adduct in situ, which then initiates a living cationic polymerization. acs.org
The structure of the initiator and the nature of the counter-ion are crucial in controlling the polymerization, with the goal of minimizing side reactions like chain transfer and termination. nih.govnih.gov
This compound is structurally suited to initiate the cationic ring-opening polymerization (CROP) of cyclic monomers like 1,3-dioxolane. mdpi.comrsc.orgresearchgate.net The CROP of cyclic acetals is known to be susceptible to the formation of cyclic polymer structures. rsc.orgresearchgate.net The mechanism of CROP involves the formation of a tertiary oxonium ion by the attack of a cationic initiator on the oxygen atom of the monomer ring. mdpi.com
In the case of this compound, it could directly act as the cationic species that attacks the 1,3-dioxolane monomer. This would lead to the formation of a new, propagating oxonium ion. The polymerization proceeds via the sequential addition of monomer units to the active chain end. The polymerization of 1,3-dioxolane has been initiated by various Lewis acids and organo-aluminum compounds. researchgate.net The nature of the initiator significantly influences the polymerization kinetics and the structure of the resulting polymer. researchgate.net
The "Active Monomer" mechanism is a strategy to reduce cyclization during the CROP of 1,3-dioxolane, where the monomer is activated prior to its addition to the polymer chain. rsc.orgresearchgate.net
Controlled or "living" polymerizations are highly sought after as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. d-nb.infosemanticscholar.org In the context of cationic polymerization of vinyl ethers, several strategies have been developed to achieve this control. These often involve stabilizing the propagating carbocation to prevent premature termination and chain transfer. nih.govnih.gov
One approach is the use of a single-component organic acid initiator, such as pentacarbomethoxycyclopentadiene (PCCP), which forms a tight ion pair with the propagating cation, thereby controlling the polymerization. nih.gov Another strategy is reversible addition-fragmentation chain transfer (RAFT) polymerization, which has been adapted for cationic systems. semanticscholar.orgelsevierpure.comcornell.edu This involves the use of chain transfer agents (CTAs) that reversibly cap the growing polymer chain. cornell.edu
While not specifically documented for this compound, it is conceivable that it could be employed in a controlled polymerization scheme. This would likely require the presence of a suitable nucleophilic counter-ion or an added base to reversibly terminate the propagating chain, creating a dynamic equilibrium between active and dormant species. d-nb.info The choice of solvent and temperature also plays a critical role in achieving a controlled polymerization. spsj.or.jp
| Polymerization Type | Key Features | Relevant Initiators/Systems |
| Cationic Polymerization of Vinyl Ethers | Initiated by carbocations; sensitive to reaction conditions. | Protonic acids (e.g., CF3SO3H), Lewis acids, PCCP. acs.orgrsc.orgnih.gov |
| Ring-Opening Polymerization of 1,3-Dioxolane | Proceeds via oxonium ion intermediates; prone to cyclization. | Lewis acids, organo-aluminum compounds. researchgate.net |
| Controlled/Living Polymerization | Produces polymers with defined properties; requires stabilization of propagating species. | PCCP, RAFT agents, initiator/Lewis acid systems with added bases. d-nb.infonih.govelsevierpure.com |
Rearrangement and Fragmentation Reactions
The presence of the acetyl group and the cyclic dioxolanium structure in this compound predisposes it to specific rearrangement and fragmentation reactions.
Dioxolanium ions are known to be involved in intramolecular rearrangements, particularly through the participation of neighboring groups. acs.orgnih.gov In glycosylation reactions, for instance, an acetyl group at the C-2 position of a glycosyl donor can attack the anomeric center to form a bicyclic dioxolanium ion. nih.govacs.org This is a form of anchimeric assistance that leads to a more stable, resonance-delocalized cation.
For this compound, a similar intramolecular rearrangement is plausible. The oxygen atom of the acetyl group's carbonyl can act as an internal nucleophile, attacking the cationic carbon of the dioxolane ring. This would lead to the formation of a different, potentially more stable, bicyclic or spirocyclic oxonium ion. Such rearrangements are a general feature of reactions involving carbocations and other electron-deficient centers, where a 1,2-shift of an alkyl or aryl group can lead to a more stable cationic species. mvpsvktcollege.ac.inlibretexts.orgmsu.edu
The fragmentation of this compound, particularly under mass spectrometry conditions, can be predicted based on the known fragmentation patterns of cyclic acetals and related compounds. datapdf.comtandfonline.comdtic.milresearchgate.net The fragmentation is typically initiated by the cleavage of bonds alpha to the oxygen atoms to form stable oxonium ions.
For cyclic acetals derived from aldehydes, a characteristic fragmentation pathway is the alpha-cleavage of the substituent at the C-2 position of the dioxolane ring, with charge retention on the cyclic moiety. datapdf.com In the case of this compound, which is already a cation, fragmentation would likely involve the loss of neutral molecules.
Plausible fragmentation pathways include:
Loss of ketene (B1206846) (CH2=C=O): This could occur through a rearrangement involving the acetyl group, leading to a protonated 1,3-dioxolane.
Loss of acetic acid (CH3COOH): This would involve the abstraction of a proton from the dioxolane ring.
Ring cleavage: The dioxolane ring itself can fragment, leading to the formation of smaller charged and neutral species. For example, cleavage could result in the formation of an acylium ion (CH3CO+) and a neutral fragment derived from ethylene (B1197577) oxide.
Reactivity in Specific Organic Reaction Classes
The this compound cation, as a representative dioxolanium ion, displays distinct reactivity patterns determined by its electrophilic nature. Its engagement in a reaction is typically initiated by the nucleophilic attack at one of the electrophilic carbon centers, leading to ring-opening and the formation of a new, more stable species.
Glycosylation Reactions and Carbohydrate Synthesis
In the realm of carbohydrate chemistry, dioxolanium ions are crucial intermediates that direct the stereochemical outcome of glycosylation reactions. The this compound cation is structurally analogous to the acetoxonium ion intermediates formed during glycosylations involving a participating acyl group (such as an acetyl group) at the C-2 position of a glycosyl donor.
The mechanism, known as neighboring group participation, involves the intramolecular attack of the carbonyl oxygen of the C-2 acetyl group on the anomeric carbon. This process forms a bicyclic dioxolanium ion intermediate. researchgate.netresearchgate.net The formation of this rigid, fused-ring system effectively shields one face of the molecule (the alpha-face in the glucose series). Consequently, the glycosyl acceptor can only attack from the opposite face (the beta-face), leading to the stereospecific formation of a 1,2-trans glycosidic linkage. nih.gov This strategy is fundamental for synthesizing β-glycosides from glucosyl donors and α-glycosides from mannosyl donors. nih.gov
Research has shown that the formation of the dioxolanium ion exists in competition with other reaction pathways. For instance, studies have indicated a build-up of orthoester byproducts during the initial stages of the reaction, which are then gradually converted to the desired β-glycoside. scispace.com This suggests that the stereoselective trapping of an initial ion pair by the acceptor to give the β-glycoside competes with the ring closure that forms the dioxolanium ion, which can then lead to an orthoester. scispace.com The detection of these transient dioxolanium intermediates has been accomplished using advanced techniques like exchange NMR spectroscopy, confirming their role in directing product formation. researchgate.netresearchgate.net
Table 1: Role of Dioxolanium Intermediates in Glycosylation
| Feature | Description | Key Findings | Citations |
| Mechanism | Neighboring Group Participation (NGP) | The C-2 acetyl group forms a bicyclic dioxolanium ion with the anomeric center. | researchgate.netresearchgate.netnih.gov |
| Stereoselectivity | High | The intermediate blocks one face, forcing nucleophilic attack from the opposite side. | nih.gov |
| Product | 1,2-trans Glycoside | Results in β-glycosides for gluco- and galacto-type donors and α-glycosides for manno-type donors. | nih.gov |
| Reaction Intermediates | Dioxolanium Ion, Orthoester | The dioxolanium ion is a key intermediate, which can also lead to the formation of orthoester side products. | scispace.com |
| Detection | Inferred and Directly Observed | Initially inferred from hydrolysis products, later characterized by exchange NMR spectroscopy. | researchgate.netscispace.com |
Acid-Catalyzed Condensation Reactions (e.g., Phenol-Styrene Reaction)
The electrophilic character of the this compound cation makes it a potential reactant in acid-catalyzed condensation reactions with electron-rich species such as phenols and styrenes. Under acidic conditions, the 1,3-dioxolane ring can be opened, generating a reactive species that attacks aromatic rings or unsaturated systems.
A pertinent example is the cationic ring-opening copolymerization of 1,3-dioxolane with styrene (B11656), catalyzed by an acid-exchanged montmorillonite (B579905) clay (Maghnite-H+). orientjchem.org In this process, the acidic catalyst protonates the dioxolane, initiating ring-opening to form a carbocationic species which then propagates by attacking styrene monomers. This demonstrates the fundamental reactivity of the dioxolane ring system towards an alkene under acidic catalysis.
While direct studies involving the this compound cation in Friedel-Crafts-type reactions with phenols are not widely documented, the mechanism can be inferred from the principles of Friedel-Crafts acylation. libretexts.orgbyjus.commdpi.comvisualizeorgchem.com The this compound cation contains a reactive acylium-like moiety. It is plausible that this cation could act as an electrophile, attacking the electron-rich aromatic ring of a phenol (B47542) to form a new carbon-carbon bond, a key step in many condensation processes. The reaction would proceed via an electrophilic aromatic substitution mechanism, similar to how acylium ions, generated from acyl chlorides and Lewis acids, react with aromatic compounds. visualizeorgchem.com The reaction between a phenol and the cation would likely result in the formation of a hydroxy-acetophenone derivative after ring-opening and subsequent workup.
Similarly, reactions involving styrene oxide under acidic conditions can lead to the formation of 1,3-dioxolanes, sometimes through a proposed 4-aryl-1,3-dioxolan-2-yl cation intermediate, highlighting the stability and accessibility of these cationic species in the presence of aryl groups. nih.gov
Table 2: Reactivity of Dioxolane Systems in Acid-Catalyzed Condensations
| Reaction Type | Reactants | Catalyst | Key Observation | Citations |
| Copolymerization | 1,3-Dioxolane, Styrene | Acid-exchanged clay (Maghnite-H+) | Dioxolane undergoes acid-catalyzed ring-opening to copolymerize with styrene. | orientjchem.org |
| Cyclodimerization | Styrene Oxides | Phosphoric Acid | Acid-catalyzed reaction of the epoxide forms 1,3-dioxolane structures. | scispace.com |
| Inferred Acylation | This compound, Phenol | Acidic Conditions | The cation could potentially acylate the phenol ring via an electrophilic aromatic substitution mechanism. | libretexts.orgvisualizeorgchem.com |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The participation of the this compound cation in cycloaddition reactions, particularly concerted 1,3-dipolar cycloadditions, is not well-established in the literature. These reactions typically involve the interaction of a neutral, electron-rich 1,3-dipole (a 4π-electron component) with a dipolarophile (a 2π-electron component). wikipedia.org The cationic nature of this compound makes it an unlikely candidate to act as a traditional 1,3-dipole.
However, it is more relevant to consider reactions where the dioxolane ring is the product of a cycloaddition. For instance, [3+2] cycloaddition reactions between carbonyl ylides (as the 1,3-dipole) and aldehydes or ketones (as the dipolarophile) are a known route to synthesizing the 1,3-dioxolane skeleton. researchgate.net Carbonyl ylides can be generated from the thermal or metal-catalyzed ring-opening of epoxides. researchgate.net These ylides then react with carbonyl compounds to form the five-membered dioxolane ring.
Another related process is the electrochemical [2+2] cycloaddition of alkene radical cations with styrene derivatives to produce cyclobutanes. nih.gov While this is not a 1,3-dipolar reaction and does not directly involve a dioxolanium ion, it illustrates a pathway where a cation radical (an electrophilic species) engages in a cycloaddition-type reaction. It is conceivable that under specific conditions, a dioxolanium ion could undergo a formal, stepwise cycloaddition with a highly nucleophilic alkene, but this remains speculative. The primary role of cycloadditions in the context of dioxolanes is their synthesis rather than their subsequent reactivity.
Table 3: Cycloaddition Reactions Related to Dioxolanes
| Reaction Type | Dipole | Dipolarophile | Product | Key Insight | Citations |
| [3+2] Cycloaddition | Carbonyl Ylide | Aldehyde/Ketone | 1,3-Dioxolane | This is a primary method for synthesizing the dioxolane ring system. | researchgate.net |
| [3+2] Cycloaddition | Azomethine Ylide | Carbonyl compounds | Oxazolidine | A related reaction for synthesizing five-membered heterocycles. | nih.gov |
| Diazoalkane 1,3-Dipolar Cycloaddition | Diazoalkane | Alkene | Pyrazoline | A classic example of a 1,3-dipolar cycloaddition. | wikipedia.org |
Ring Expansion Reactions with Epoxides
The reaction of a this compound cation with an epoxide is best understood in the context of cationic ring-opening polymerization. In this process, the dioxolanium ion can act as an electrophilic initiator. The reaction begins with the attack of the epoxide oxygen onto one of the electrophilic carbons of the dioxolanium ion, or more commonly, the dioxolanium ion itself (or a cation derived from it) attacks the epoxide oxygen.
Under acidic catalysis, an epoxide is protonated, making it highly susceptible to nucleophilic attack. libretexts.org A dioxolanium ion, being a strong electrophile, can initiate the ring-opening of the activated epoxide. This generates a new carbocation, which can then be attacked by another epoxide monomer. This chain propagation leads to the formation of a polyether. The cationic ring-opening polymerization of 1,3-dioxolane itself is a well-studied process that is known to proceed via an active chain end mechanism involving a growing polymer chain terminated by an oxonium or carboxonium ion. researchgate.netrsc.org
While this is not a ring expansion in the classical sense of one ring incorporating atoms from another to become larger, it is a ring-opening process initiated by the dioxolanium species. A mechanistically related concept is the formation of a bicyclooxonium ion from a tetrahydrofuran (B95107) derivative, which then undergoes a rearrangement and ring expansion to form an eight-membered oxocane. nih.gov This suggests that under specific structural arrangements, a dioxolanium ion could potentially engage with an epoxide to form a transient bicyclic oxonium ion that could rearrange to a larger ring system, although direct examples of this specific transformation are scarce. More commonly, the reaction of epoxides under Lewis acid catalysis leads to the formation of 1,3-dioxolanes when a ketone or aldehyde is present as a reaction partner. researchgate.net
Advanced Research Directions and Perspectives
Strategies for the Elucidation of Elusive Reactive Intermediates
The highly reactive and fleeting nature of dioxolanium ions like 1-acetyl-1,3-dioxolan-1-ium makes their direct observation and characterization exceedingly difficult. researchgate.netnih.govnih.gov Consequently, researchers have developed a range of sophisticated strategies to probe these elusive intermediates.
A powerful approach combines infrared ion spectroscopy (IRIS) with density functional theory (DFT) computations . researchgate.netnih.gov In this method, glycosyl cations, which can form dioxolanium ion structures, are generated in the gas phase within a mass spectrometer. nih.gov These isolated ions are then subjected to infrared radiation, and their vibrational spectra are recorded. nih.govnih.gov The experimental spectra are then compared with spectra predicted by DFT calculations for various possible structures, such as oxocarbenium ions and bridged dioxolanium ions. researchgate.netnih.gov
This combination has been successfully used to characterize C-1,C-2 dioxolanium ions and even those formed through long-range participation of acyl groups at other positions on a sugar ring. nih.govresearchgate.net For instance, the formation of a dioxolanium ion is indicated by the disappearance of the acetyl C=O stretch and the appearance of characteristic O-C=O+ stretching and bending modes around 1550 cm⁻¹ and 1500 cm⁻¹, respectively. nih.gov This technique has provided direct evidence for the existence of these intermediates and has helped to elucidate their geometry. acs.orgnih.gov
Another key strategy is the use of nuclear magnetic resonance (NMR) spectroscopy , particularly advanced techniques like Chemical Exchange Saturation Transfer (CEST) NMR. nih.govnih.gov While IRIS studies are performed in the gas phase, NMR allows for the characterization of these intermediates in the solution phase, which is more representative of typical reaction conditions. nih.gov Although the high reactivity often leads to low populations of the dioxolanium ion in solution, CEST NMR can detect these low-abundance species that are in chemical exchange with more stable species like glycosyl triflates. nih.govnih.gov This has been crucial in demonstrating the formation of dioxanium ions from mannoside donors with participating groups at C-3. nih.gov
Trapping experiments offer a more classical chemical approach. In these experiments, a highly reactive nucleophile is introduced to intercept the transient intermediate, forming a stable product that can be isolated and characterized. The structure of the trapped product provides indirect evidence for the structure of the fleeting intermediate. ru.nl
Finally, isomer population analysis using isotope labeling combined with IRIS can be used to disentangle mixtures of constitutional isomers and quantify their relative populations, providing further insight into the competitive formation of different bridged ion structures. researchgate.net
Design of Highly Stereoselective Synthetic Methodologies
The formation of dioxolanium ions as intermediates is a cornerstone of many stereoselective synthetic methods, particularly in carbohydrate chemistry. The rigid, bicyclic structure of a dioxolanium ion intermediate, formed through neighboring group participation of a C-2 acyl group, effectively shields one face of the molecule. nih.govnih.gov This forces an incoming nucleophile to attack from the opposite face, leading to the stereospecific formation of 1,2-trans glycosidic linkages. nih.govnih.gov
The principle of using a temporary directing group that can be removed later is a common strategy. mdpi.com This concept has been extended beyond C-2 participation, with acyl groups at the C-3, C-4, or C-6 positions also being suggested to direct the stereochemical outcome of glycosylation reactions. nih.govnih.gov For example, C-3 acyl groups in mannosides can form 1,3-dioxanium ions, leading to α-selective glycosylation. nih.govnih.gov
A significant area of research is the use of chiral auxiliaries to control stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sfu.ca In the context of dioxolane chemistry, TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols) are exceptionally versatile chiral auxiliaries derived from tartaric acid. wiley.comnih.govwikipedia.org These C₂-symmetric molecules can be used to create chiral environments for a wide range of reactions, including Lewis acid-mediated processes. wiley.comnih.gov Mandelic acid has also been employed as a chiral auxiliary in reactions involving 1,3-dioxolan-4-ones to achieve enantioselective synthesis of aldols and homoallylic alcohols. acs.org
The design of these methodologies often involves a deep understanding of the reaction mechanism, which can be elucidated by the techniques described in the previous section. By understanding the factors that govern the formation and reactivity of dioxolanium intermediates, chemists can design donors, protecting groups, and reaction conditions to achieve high levels of stereocontrol. researchgate.net
Table 1: Examples of Stereoselective Methodologies Involving Dioxolanium Intermediates
| Methodology | Key Principle | Outcome |
|---|---|---|
| Neighboring Group Participation (NGP) | Participation of a C-2 acyl group forms a rigid bicyclic dioxolanium ion. nih.govnih.gov | Stereospecific formation of 1,2-trans glycosidic bonds. nih.gov |
| Remote Acyl Group Participation | A C-3 acyl group on a mannoside donor forms a 1,3-dioxanium ion. nih.govnih.gov | α-selective glycosylation. nih.gov |
| Chiral Auxiliaries (e.g., TADDOLs) | Temporary incorporation of a chiral molecule to direct the reaction stereochemistry. wiley.comnih.govwikipedia.org | Enantioselective synthesis of various products. wiley.comnih.gov |
| Directing Group Strategy | Use of a temporary directing group at a specific position that is later removed. mdpi.com | Control of stereochemistry in the synthesis of 2-deoxy sugars. mdpi.com |
Understanding Biological Relevance and Biosynthetic Pathways (e.g., Natural Product Biosynthesis Intermediates)
While the this compound cation itself may not be a common biological intermediate, the 1,3-dioxolane (B20135) ring system is found in a number of natural products. The study of how these structures are assembled in nature can provide valuable insights for synthetic chemists.
For instance, the biosynthesis of the dioxane moiety in the aromatic polyketide alnumycin (B1248630) A involves an extraordinary rearrangement of a ribose unit. nih.gov The pathway includes the cleavage of a C1'-C2' bond in a ribose precursor and rearrangement into an unprecedented dioxolane structure (cis-bicyclo[3.3.0]-2′,4′,6′-trioxaoctan-3′β-ol) found in the intermediate alnumycin B. nih.gov This transformation is catalyzed by the enzyme Aln6 and is thought to proceed via hydroxylation, retro-aldol cleavage, and acetal (B89532) formation. nih.gov The final step involves the conversion of this dioxolane-containing intermediate into the final product. nih.gov
In another example, three 1,3-dioxolane conjugates of grayanane diterpenoids have been isolated from the flowers of Rhododendron dauricum. researchgate.net The proposed biosynthetic pathways for these and related compounds highlight the complex enzymatic machinery that nature employs to construct such intricate molecules. researchgate.netresearchgate.net
Understanding these biosynthetic pathways is not only of fundamental scientific interest but also has practical implications. It can set the stage for utilizing the enzymes involved, or mimics thereof, to generate novel, biologically active compounds. nih.gov The study of how enzymes handle and control the reactivity of intermediates that are analogous to dioxolanium ions can inspire the design of new catalysts and synthetic strategies.
Development of Novel Catalytic Systems Utilizing Dioxolanium Chemistry
The reactivity of dioxolanes and their cationic intermediates is often harnessed through the use of catalysts, particularly Lewis acids. The development of novel and more efficient catalytic systems is a major thrust in this area of research.
Lewis acid catalysis is frequently employed to activate dioxolanes. Lewis acids like BF₃·OEt₂ can catalyze the reaction of ketones with epoxides to form 1,3-dioxolanes under mild, aprotic conditions. acs.org Similarly, Lewis acids can mediate the ionization of alkoxydioxolanes to generate peroxycarbenium ions for further reactions. acs.org Zinc(II) catalysts, such as Zn(OTf)₂, have been shown to be effective in promoting the rearrangement–coupling of dioxolanes with chlorophosphines to form phosphonomethyl ethers, which are important pharmacophores. mit.edu The proposed mechanism involves the Lewis acid activating the chlorophosphine, followed by reaction with the dioxolane to generate an oxonium intermediate that rearranges to the product. mit.edu
There is a strong drive towards developing greener and more sustainable catalytic systems . This includes the use of solid acid catalysts like silica (B1680970) gel, alumina, or acid-activated clays, which can promote the condensation of carbonyl compounds with glycols to form dioxolanes, often under solvent-free conditions. researchgate.net Heteropoly acids are also emerging as highly efficient and reusable "green" catalysts for such transformations. researchgate.net
Supramolecular catalysis represents another innovative approach. For example, p-sulfonic acid-calix[n]arenes have been used as catalysts for the hydrolysis of 1,3-dioxolane ketals. scielo.br These catalysts can be used in water and can be recycled and reused, aligning with the principles of green chemistry. scielo.br
Furthermore, the combination of N-heterocyclic carbene (NHC) organocatalysis with Lewis acids is a powerful strategy. This cooperative catalysis can enable new modes of reactivity and has been used to achieve highly stereoselective annulation reactions. nih.gov
Table 2: Catalytic Systems for Dioxolane Chemistry
| Catalyst Type | Example(s) | Application |
|---|---|---|
| Conventional Lewis Acids | BF₃·OEt₂, Zn(OTf)₂ | Acetal formation, rearrangement-coupling reactions. acs.orgmit.edu |
| Solid Acid Catalysts | Silica gel, Alumina, Heteropoly acids | "Green" synthesis of dioxolanes. researchgate.netresearchgate.net |
| Supramolecular Catalysts | p-Sulfonic acid-calix[n]arenes | Reusable catalytic systems for ketal hydrolysis. scielo.br |
| Cooperative Catalysis | NHC / Lewis Acid | Stereoselective annulation reactions. nih.gov |
Future Avenues in Computational Chemistry and Predictive Modeling
Computational chemistry has become an indispensable tool for studying reactive intermediates like this compound. wikipedia.org As discussed previously, DFT calculations are crucial for interpreting IRIS spectra and confirming the structures of fleeting ions. researchgate.netnih.gov The future of this field lies in developing more accurate and predictive computational models that can guide synthetic efforts.
A major challenge is to accurately model the complex interplay of factors that determine the reactivity and stereoselectivity of reactions involving dioxolanium ions. This includes the conformation of the ion, the nature of the protecting groups, the solvent, and the counterion. acs.orgnih.gov Advanced computational methods are being developed to create conformational energy landscapes (CELs) for glycosyl cations. researchgate.net These maps depict the relative energies of all possible conformations and can be used to predict the most stable and reactive forms of the intermediate. researchgate.netresearchgate.net By combining these computational approaches with experimental data, a quantitative prediction of the stereoselectivity of SN1-type glycosylation reactions is becoming possible. acs.orgnih.gov
Another frontier is the development of predictive models for reactivity . For example, linear free energy relationships can be established to create a predictive model for the reactivity of different C-H bonds towards oxidation, a reaction that can lead to the formation of oxocarbenium ions. nsf.gov Machine learning algorithms are also being employed to predict glycosylation selectivity based on DFT-optimized structures with explicit consideration of all substituents. nih.govacs.org
Future computational work will likely focus on:
Improving the accuracy of energy calculations , particularly for systems with subtle non-covalent interactions that can significantly influence conformational preferences.
Developing more efficient algorithms to handle larger and more complex systems, allowing for the explicit modeling of solvent molecules and counterions.
Integrating molecular dynamics (MD) simulations to study the dynamic behavior of these intermediates and the entire reaction pathway, rather than just stationary points on the potential energy surface.
Creating user-friendly software and databases that make these powerful computational tools more accessible to experimental chemists.
Ultimately, the goal is to reach a point where computational chemistry can reliably predict the outcome of a proposed reaction, thereby accelerating the discovery and development of new synthetic methods and functional molecules.
Q & A
Q. What are the key considerations for synthesizing 1-Acetyl-1,3-dioxolan-1-ium with optimal purity?
Methodological Answer:
- Reaction Solvents: Use aprotic solvents like dichloromethane (DCM) to minimize hydrolysis, as demonstrated in analogous dioxolane syntheses .
- Purification: Recrystallization from ethanol or ethyl acetate is recommended to remove acetylated byproducts. Monitor purity via TLC (Rf value comparison) .
- Catalyst Selection: Acidic or basic catalysts (e.g., TFA or pyridine) may influence reaction kinetics. Pilot studies comparing yields under varying pH conditions are advised.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm acetyl group integration (δ ~2.1 ppm for CH) and dioxolane ring protons (δ ~4.5–5.5 ppm). Compare with NIST spectral libraries for validation .
- Mass Spectrometry (MS): High-resolution ESI-MS can identify molecular ion peaks ([M+H]) and fragmentation patterns.
- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity. Calibrate using certified reference standards .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation.
- Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- Handling: Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., molecular sieves in DCM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Iterative Analysis: Cross-validate NMR and MS data with computational predictions (e.g., DFT-calculated chemical shifts). Discrepancies may arise from tautomerism or solvent effects .
- Controlled Experiments: Repeat synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts. Use deuterated solvents for NMR to avoid peak splitting .
- Collaborative Review: Engage peer debriefing (common in qualitative research frameworks) to identify overlooked variables .
Q. What computational methods are effective for studying the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites. Compare with experimental kinetic data .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .
- Solvent Modeling: Apply COSMO-RS to predict solvation effects on reaction pathways.
Q. How can inconsistent catalytic activity of this compound in reactions be addressed?
Methodological Answer:
- Variable Screening: Use Design of Experiments (DoE) to test factors like temperature, catalyst loading, and solvent polarity. Analyze via ANOVA to identify significant variables .
- In Situ Monitoring: Employ ReactIR or Raman spectroscopy to track reaction intermediates and adjust conditions dynamically .
- Surface Analysis: For heterogeneous catalysis, characterize catalyst surfaces via SEM-EDS or XPS to detect poisoning or degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
